4-Bromo-1-tert-butyl-2-chlorobenzene

Catalog No.
S9099022
CAS No.
477720-72-2
M.F
C10H12BrCl
M. Wt
247.56 g/mol
Availability
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4-Bromo-1-tert-butyl-2-chlorobenzene

CAS Number

477720-72-2

Product Name

4-Bromo-1-tert-butyl-2-chlorobenzene

IUPAC Name

4-bromo-1-tert-butyl-2-chlorobenzene

Molecular Formula

C10H12BrCl

Molecular Weight

247.56 g/mol

InChI

InChI=1S/C10H12BrCl/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6H,1-3H3

InChI Key

OQDAUUZINGUJKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)Br)Cl

4-Bromo-1-tert-butyl-2-chlorobenzene is an aromatic compound characterized by the presence of both bromine and chlorine substituents on a benzene ring, along with a tert-butyl group. Its molecular formula is C10H12BrClC_{10}H_{12}BrCl, and it has a molecular weight of approximately 247.56 g/mol. The structure features a tert-butyl group at one position, while the bromine and chlorine atoms are located on adjacent carbon atoms, which significantly influences its chemical reactivity and physical properties.

Due to the presence of the halogen substituents:

  • Nucleophilic Substitution Reactions: The bromine and chlorine atoms can be replaced by nucleophiles under appropriate conditions. For example, reacting with sodium hydroxide can yield hydroxy derivatives.
  • Electrophilic Substitution Reactions: The aromatic ring can undergo electrophilic substitution, leading to the formation of nitro or acyl derivatives when treated with electrophiles like nitric acid or acyl chlorides.
  • Oxidation and Reduction: This compound can also undergo oxidation or reduction, potentially altering its functional groups and leading to different products.

Research indicates that compounds similar to 4-Bromo-1-tert-butyl-2-chlorobenzene exhibit biological activity, particularly in their interactions with nucleosides. They have been shown to induce significant changes in nucleoside structures, which may affect RNA and DNA processes. For instance, studies suggest that halogenated compounds can lead to massive deguanylation of guanine-based nucleosides and deadenylation of adenine-based nucleosides, potentially influencing cellular functions related to genetic material stability and expression.

The synthesis of 4-Bromo-1-tert-butyl-2-chlorobenzene typically involves two main steps:

  • Bromination: Tert-butylbenzene is reacted with bromine in the presence of a catalyst such as iron(III) bromide. This introduces the bromine atom at the para position relative to the tert-butyl group.
  • Chlorination: The resulting brominated product is then subjected to chlorination using chlorine gas, often in the presence of iron(III) chloride, which introduces the chlorine atom at an ortho position relative to the tert-butyl group .

These methods can be optimized for industrial production, employing continuous flow reactors and advanced separation techniques to enhance yield and purity.

4-Bromo-1-tert-butyl-2-chlorobenzene serves as an important intermediate in organic synthesis. Its applications include:

  • Synthesis of Pharmaceuticals: It can be used as a building block for various pharmaceutical compounds due to its unique reactivity.
  • Material Science: The compound may be utilized in developing new materials with specific electronic or optical properties.
  • Research Reagent: It is often employed in laboratory settings for studying reaction mechanisms involving halogenated aromatic compounds.

Interaction studies involving 4-Bromo-1-tert-butyl-2-chlorobenzene focus on its biochemical effects, particularly its potential as an inhibitor of cytochrome P450 enzymes. These enzymes play crucial roles in drug metabolism, and compounds that inhibit them can significantly affect pharmacokinetics. For example, this compound has been noted to inhibit CYP1A2 and CYP2C9 enzymes, which could have implications for drug interactions and toxicity profiles .

Several compounds share structural similarities with 4-Bromo-1-tert-butyl-2-chlorobenzene. Here are some notable examples:

Compound NameStructureUnique Features
2-Bromo-4-tert-butyl-1-fluorobenzeneStructureContains fluorine instead of chlorine
2-Bromo-4-tert-butyl-1-iodobenzeneStructureContains iodine instead of chlorine
2-Chloro-4-tert-butyl-1-bromobenzeneStructureContains both chlorine and bromine but in different positions

Uniqueness

The unique combination of both bromine and chlorine substituents on the aromatic ring, along with the tert-butyl group, allows for distinct reactivity patterns compared to its analogs. This makes 4-Bromo-1-tert-butyl-2-chlorobenzene a versatile intermediate in organic synthesis, capable of participating in a variety of chemical transformations that other similar compounds may not.

XLogP3

4.9

Exact Mass

245.98109 g/mol

Monoisotopic Mass

245.98109 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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